molecular formula C8H10N2O2 B1325114 1-Methyl-1,4,5,6-tetrahydro-cyclopentapyrazole-3-carboxylic acid CAS No. 854405-75-7

1-Methyl-1,4,5,6-tetrahydro-cyclopentapyrazole-3-carboxylic acid

Cat. No.: B1325114
CAS No.: 854405-75-7
M. Wt: 166.18 g/mol
InChI Key: VJHXHXGIWYIILZ-UHFFFAOYSA-N
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Description

1-Methyl-1,4,5,6-tetrahydro-cyclopentapyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • G-Protein Coupled Receptor Agonism : A compound closely related to 1-Methyl-1,4,5,6-tetrahydro-cyclopentapyrazole-3-carboxylic acid, namely MK-0354, has been identified as a partial agonist of the GPR109a receptor. This compound showed potential for dyslipidemia treatment due to its ability to lower plasma free fatty acid levels without causing vasodilation in mice (Semple et al., 2008).

  • Synthesis and Structural Analysis : Research has been conducted on the synthesis of compounds structurally similar to this compound. For instance, 1-methyl-pyrazole-3-carboxylic acid was synthesized with a focus on optimizing reaction conditions and confirming the structure through IR spectroscopy and liquid chromatography (Duan Yuan-fu, 2011).

  • Chemical Reactions and Syntheses : Various chemical reactions and synthesis methods involving related compounds have been studied. This includes the synthesis of 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic acid, highlighting the importance of reaction conditions like temperature and acid concentration (Liu Hua-xiang, 2006).

  • Multicomponent Cyclocondensation Reactions : The study of multicomponent reactions of aminoazoles with arylpyruvic acids and aldehydes has been reported. These studies are crucial in understanding the chemical behavior and potential applications of similar compounds (Sakhno et al., 2008).

  • Corrosion Inhibition : Research into the inhibitive action of similar bipyrazolic compounds on the corrosion of iron in acidic media shows potential applications in materials science and engineering (Chetouani et al., 2005).

Properties

IUPAC Name

1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-6-4-2-3-5(6)7(9-10)8(11)12/h2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHXHXGIWYIILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854405-75-7
Record name 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
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